Isodecyl octyl phthalate
Overview
Description
Isodecyl octyl phthalate is an organic compound with the chemical formula C26H42O4. It is a phthalate ester, specifically a diester of phthalic acid with isodecyl and octyl alcohols. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless or yellowish transparent liquid that is soluble in organic solvents but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isodecyl octyl phthalate is typically synthesized through the esterification of phthalic anhydride with isodecyl alcohol and octyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
Phthalic anhydride+Isodecyl alcohol+Octyl alcohol→Isodecyl octyl phthalate+Water
The reaction mixture is heated to around 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction is complete, the product is purified by distillation or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phthalic anhydride, isodecyl alcohol, and octyl alcohol, are fed into a reactor equipped with a distillation column. The reaction is carried out under controlled temperature and pressure conditions, and the water formed is removed through the distillation column. The crude product is then subjected to further purification steps, such as vacuum distillation, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Isodecyl octyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.
Oxidation: Under oxidative conditions, the alkyl chains of this compound can be oxidized to form carboxylic acids or other oxygenated products.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes heat.
Major Products Formed
Hydrolysis: Phthalic acid, isodecyl alcohol, octyl alcohol.
Oxidation: Carboxylic acids, aldehydes, ketones.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Isodecyl octyl phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its potential as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, including reproductive and developmental toxicity.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.
Mechanism of Action
Isodecyl octyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. In biological systems, this compound and its metabolites can interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways involved in these interactions are still under investigation, but they may include binding to estrogen and androgen receptors .
Comparison with Similar Compounds
Isodecyl octyl phthalate is similar to other phthalate esters, such as di-isononyl phthalate, di-n-octyl phthalate, and di-2-ethylhexyl phthalate. These compounds share similar chemical structures and functions as plasticizers. this compound is unique in its specific combination of isodecyl and octyl alcohols, which may confer distinct physical and chemical properties, such as solubility and compatibility with different polymers .
List of Similar Compounds
- Di-isononyl phthalate
- Di-n-octyl phthalate
- Di-2-ethylhexyl phthalate
- Di-n-butyl phthalate
- Butyl benzyl phthalate
Properties
IUPAC Name |
2-O-(8-methylnonyl) 1-O-octyl benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-4-5-6-7-10-15-20-29-25(27)23-18-13-14-19-24(23)26(28)30-21-16-11-8-9-12-17-22(2)3/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLBXTIBYMXRNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061675 | |
Record name | Isodecyl octyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/ | |
Record name | ISODECYL OCTYL PHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000011 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |
Record name | Isodecyl octyl phthalate | |
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URL | https://haz-map.com/Agents/5695 | |
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Record name | ISODECYL OCTYL PHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1330-96-7 | |
Record name | Isodecyl octyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330967 | |
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Record name | 1,2-Benzenedicarboxylic acid, 1-isodecyl 2-octyl ester | |
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Record name | Isodecyl octyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isodecyl octyl phthalate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.141 | |
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Record name | ISODECYL OCTYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27TBU88J06 | |
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Record name | ISODECYL OCTYL PHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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